molecular formula C35H34ClN5O3S2 B605770 Unii-E3T5xxy9HX CAS No. 2143061-81-6

Unii-E3T5xxy9HX

Cat. No. B605770
M. Wt: 672.259
InChI Key: KBQCEQAXHPIRTF-UHFFFAOYSA-N
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Description

“Unii-E3T5xxy9HX” is also known as AZD-5991 . It is under investigation in clinical trial NCT03218683 for the study of relapsed or refractory hematologic malignancies . It is a small molecule and is classified as investigational .


Molecular Structure Analysis

The molecular formula of AZD-5991 is C35H34ClN5O3S2 . The average weight is 672.26 and the monoisotopic weight is 671.17916 .

Scientific Research Applications

Advances in Nanoparticle Synthesis

Recent developments in the synthesis of inorganic nanoparticles have significant implications for various scientific research areas, including materials science and electronics. Innovations in nanoparticle creation could impact the evolution of semiconducting materials, influencing advancements from diodes and transistors to miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Translation of Research to Innovations

The process of transforming basic scientific research into practical innovations is crucial for advancing societal benefits. Educational programs and funding initiatives play a significant role in this transformation, aiding researchers in bringing their discoveries to market and creating socially beneficial ventures (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Surface Science Research

Surface science research, particularly in the field of actinides, is focused on the synthesis and study of thin films. This includes the use of spectroscopic methods like X-ray and ultraviolet photoelectron spectroscopy, offering insights into the properties of actinides and their compounds (Gouder, 1998).

Collaborative Working Environments in Science

Creating collaborative environments, particularly for large scientific applications like the Unified Air Pollution Model (UNI-DEM), is crucial. This involves designing frameworks that enable remote job submission, file transfer, and application-centric facilities, facilitating cooperation among geographically dispersed scientists (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Nanomedicine and Molecular Imaging

Nanotechnology's role in molecular imaging is a rapidly evolving field with potential applications in diagnosing and treating diseases. Molecular imaging plays a pivotal role in assessing the impacts of nanomaterials on health and the environment, highlighting emerging technologies and their potential applications (Sutcliffe, 2011).

Enhancing Critical Thinking through Scientific Education

Implementing strategies like Explicit Scientific Inquiry Instruction in the context of Socioscientific Issues can significantly improve students' critical thinking skills. This approach, applied in educational settings, allows students to interpret, analyze, and evaluate scientific concepts more effectively (Khusmawardani, Muntholib, & Yahmin, 2022).

properties

IUPAC Name

17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQCEQAXHPIRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34ClN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601098260
Record name 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601098260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-E3T5xxy9HX

CAS RN

2143061-82-7, 2143010-83-5
Record name 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2143061-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD-5991
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143010835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-5991
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601098260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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